molecular formula C4H9Cl3Si B1229197 Trimethyl(trichloromethyl)silane CAS No. 5936-98-1

Trimethyl(trichloromethyl)silane

Cat. No.: B1229197
CAS No.: 5936-98-1
M. Wt: 191.55 g/mol
InChI Key: GJDRPXAFGRVSQK-UHFFFAOYSA-N
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Description

Trimethyl(trichloromethyl)silane is an organosilicon compound with the molecular formula C4H9Cl3Si. It is a colorless liquid that is primarily used in organic synthesis. The compound is known for its reactivity and is often utilized as a reagent in various chemical reactions.

Biochemical Analysis

Biochemical Properties

Trimethyl(trichloromethyl)silane plays a significant role in biochemical reactions, particularly in the synthesis of trichloromethylcarbinols. It interacts with various enzymes and proteins, facilitating the formation of carbon-silicon bonds. The compound is known to react with nucleophiles, such as fluoride ions, which activate the trichloromethyl group for subsequent reactions . This interaction is crucial for the synthesis of complex organic molecules and the modification of biomolecules.

Cellular Effects

This compound has notable effects on cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity allows it to modify cellular components, potentially leading to changes in cell function. For instance, it can alter the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules through the formation of carbon-silicon bonds. This compound can act as an electrophile, reacting with nucleophilic sites on enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific context of the reaction. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be relatively stable under standard laboratory conditions, but its reactivity can lead to gradual degradation over extended periods. Long-term exposure to this compound may result in cumulative effects on cellular function, including potential alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and enzyme activity. Toxic or adverse effects are observed at high doses, including potential damage to cellular structures and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its reactivity. The compound can influence metabolic flux by modifying key enzymes in these pathways. For example, it can react with enzymes involved in the synthesis of trichloromethylcarbinols, affecting the overall levels of metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are crucial for its biochemical activity and overall impact on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interactions with enzymes and proteins, ultimately affecting its biochemical properties and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyl(trichloromethyl)silane can be synthesized through a one-pot in-situ formation method. This involves the reaction of trichloromethylsilane with trimethylsilyl chloride under controlled conditions . The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound often involves the direct process, where methyl chloride reacts with a silicon-copper alloy. This method is efficient and allows for the large-scale production of the compound .

Chemical Reactions Analysis

Types of Reactions: Trimethyl(trichloromethyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Trimethyl(trichloromethyl)silane has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Trimethyl(trichloromethyl)silane is unique due to its trichloromethyl group, which imparts distinct reactivity and allows for the formation of trichloromethylcarbinols. This makes it particularly valuable in organic synthesis .

Properties

IUPAC Name

trimethyl(trichloromethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Cl3Si/c1-8(2,3)4(5,6)7/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDRPXAFGRVSQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391896
Record name trimethyl(trichloromethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5936-98-1
Record name trimethyl(trichloromethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trimethyl(trichloromethyl)silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Phenol (1.17 g, 0.0125 mole), trimethylsilyl trichloroacetate (3.53 g, 0.015 mole), potassium carbonate (0.035 g) and 18-crown-6 polyether (0.066 g) were placed in a 25-ml round-bottom flask fitted with a distillation head. A dry ice receiver and dry ice trap were attached. The mixture was heated to 150° C. Gas evolution proceeded rapidly and liquid chloroform and CCl3SiMe3 (formed by the base-induced decomposition of trimethylsilyl trichloroacetate) collected in the dry ice trap.
Quantity
1.17 g
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reactant
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3.53 g
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reactant
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0.035 g
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reactant
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[Compound]
Name
18-crown-6 polyether
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0.066 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes trimethyl(trichloromethyl)silane a valuable reagent in organic synthesis?

A1: this compound (TMSCCl3) serves as a versatile reagent for introducing the trichloromethyl (CCl3) group into various molecules. This is particularly useful for synthesizing 2,2,2-trichloromethylcarbinols, which are valuable intermediates in the production of pharmaceuticals and other fine chemicals []. The reagent also allows for the preparation of α-amino acid esters, bypassing the use of toxic cyanides [].

Q2: How does this compound react with carbonyl compounds?

A2: this compound adds to aldehydes and ketones in the presence of a fluoride source. This reaction results in the formation of trimethylsilyl ethers of 2,2,2-trichloromethylcarbinols []. The reaction proceeds smoothly, avoiding harsh basic conditions that could be detrimental to sensitive substrates.

Q3: Can you elaborate on the use of this compound in the synthesis of α-amino acid esters?

A3: this compound, in the presence of an oxidant like DDQ, facilitates the α-trichloromethylation of tertiary amines []. These trichloromethylated products are readily transformed into α-amino acid esters through simple hydrolysis and esterification reactions, offering a safer alternative to traditional cyanide-based methods.

Q4: What are the advantages of using this compound in C-H chlorination reactions?

A4: this compound, when combined with a copper catalyst, acts as a chlorinating agent for the ortho-selective chlorination of arenes []. This method offers high selectivity for monochlorination, minimizing the formation of undesired dichlorinated byproducts. Additionally, the reaction exhibits good functional group tolerance, making it suitable for complex molecule synthesis.

Q5: Are there any notable safety considerations when working with this compound?

A5: While a highly useful reagent, this compound should be handled with caution. It's recommended to work in a well-ventilated area and use appropriate personal protective equipment, as with all chemicals. The reagent is moisture-sensitive, and decomposition upon contact with water can release hazardous byproducts.

Q6: Can this compound be used to generate dichlorocarbene?

A6: Yes, flash vacuum pyrolysis of this compound has been shown to produce dichlorocarbene [, ]. This reactive intermediate can then participate in various reactions, including cyclopropanation.

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